![molecular formula C8H9ClN4O3S B13798611 4-Chloro-2-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13798611.png)
4-Chloro-2-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one is a complex organic compound belonging to the class of diazepines This compound is characterized by its unique structure, which includes a chlorinated pyrimido-diazepine core with a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one typically involves multiple steps. One common method starts with the preparation of the pyrimido-diazepine core, followed by chlorination and the introduction of the methylsulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques. This method allows for the efficient and scalable synthesis of the compound by optimizing reaction conditions and minimizing by-products. Continuous flow reactors can be used to control temperature, pressure, and reaction time precisely, leading to a more consistent and high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chlorinated group to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
4-Chloro-2-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Midazolam: Another benzodiazepine used for its anesthetic and sedative effects.
Alprazolam: Commonly used for the treatment of anxiety and panic disorders.
Uniqueness
4-Chloro-2-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one is unique due to its specific structural features, such as the chlorinated pyrimido-diazepine core and the methylsulfonyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H9ClN4O3S |
|---|---|
Poids moléculaire |
276.70 g/mol |
Nom IUPAC |
4-chloro-2-methylsulfonyl-6,7,8,9-tetrahydropyrimido[4,5-e][1,4]diazepin-5-one |
InChI |
InChI=1S/C8H9ClN4O3S/c1-17(15,16)8-12-5(9)4-6(13-8)10-2-3-11-7(4)14/h2-3H2,1H3,(H,11,14)(H,10,12,13) |
Clé InChI |
YGWXQUYLGMEHNX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC2=C(C(=O)NCCN2)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[3-(4-Bromophenyl)-3-hydroxy-1-thioxo-2-propenyl]thio]propionic acid ethyl ester](/img/structure/B13798531.png)
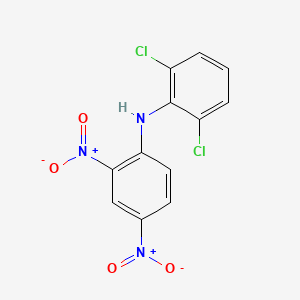
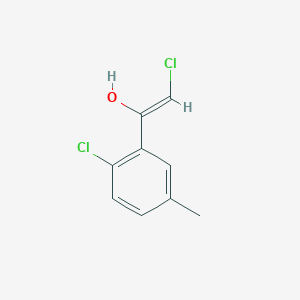

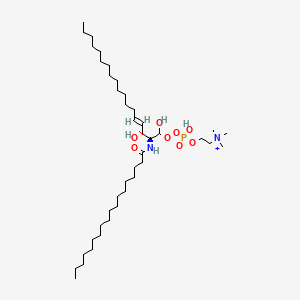

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-thiazol-2-YL-](/img/structure/B13798600.png)

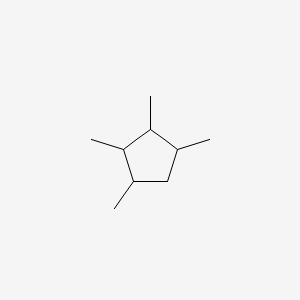
![[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate](/img/structure/B13798623.png)
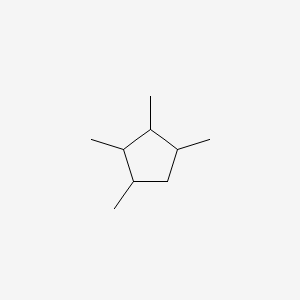

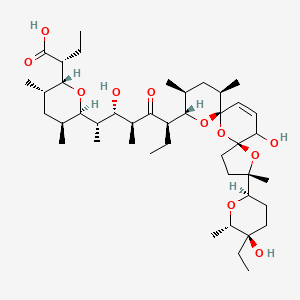
![1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one](/img/structure/B13798635.png)
